N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}pentanamide
Description
The compound N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}pentanamide is a synthetic pyrrole derivative characterized by a sulfonylphenyl group, alkyl substituents, and a pentanamide side chain. Its molecular formula is C₂₂H₃₁N₂O₃S (inferred from structural analogs in –11).
Properties
Molecular Formula |
C21H30N2O4S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propylpyrrol-2-yl]pentanamide |
InChI |
InChI=1S/C21H30N2O4S/c1-6-8-9-19(24)22-21-20(15(3)16(4)23(21)14-7-2)28(25,26)18-12-10-17(27-5)11-13-18/h10-13H,6-9,14H2,1-5H3,(H,22,24) |
InChI Key |
YFWTXCAHBZGDFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=C(N1CCC)C)C)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Chromatographic Techniques
Spectroscopic Analysis
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Pyrrole Formation | Paal-Knorr | 70 | 90 | |
| Sulfonylation | Electrophilic | 75 | 92 | |
| Amide Coupling | HATU-mediated | 65 | 95 |
The HATU-mediated coupling offers superior efficiency compared to traditional carbodiimide methods, reducing side product formation.
Challenges and Optimization Strategies
-
Regioselectivity in Sulfonylation: Competing substitution at positions 2 and 3 is mitigated by using electron-deficient sulfonyl chlorides and low temperatures.
-
Amide Hydrolysis: Moisture-sensitive intermediates necessitate anhydrous conditions during coupling.
-
Scalability: Batch purification via flash chromatography is replaced with continuous flow systems for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}pentanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical differences between the target compound and its closest analogs identified in the literature:
†Calculated based on molecular formulas.
Impact of Substituent Modifications
a) Phenylsulfonyl Group Variations
- 4-Methoxy vs. 4-Fluoro : The methoxy group (-OCH₃) is electron-donating, stabilizing the sulfonyl group via resonance, while the fluorine atom (-F) is electron-withdrawing, increasing the sulfonyl group’s electrophilicity. This difference may affect binding affinity in biological targets (e.g., enzyme inhibition) .
- Propyl vs.
b) Amide Chain Modifications
- Pentanamide vs. Benzamide : The pentanamide’s aliphatic chain enhances lipophilicity, favoring passive diffusion across biological membranes. In contrast, the benzamide analog (CAS 1010880-48-4) introduces aromaticity, which may improve target binding through π-π interactions but reduce solubility .
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}pentanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The compound features a pyrrole ring substituted with a methoxyphenylsulfonyl group , dimethyl groups , and a propyl chain , alongside a pentanamide moiety . These structural elements contribute to its unique chemical reactivity and biological interactions.
| Feature | Description |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 414.51 g/mol |
| Key Functional Groups | Pyrrole, Methoxyphenylsulfonyl, Dimethyl, Propyl, Amide |
Enzyme Inhibition and Receptor Modulation
Research indicates that this compound may act as an inhibitor or modulator of specific enzymes and receptors involved in critical biochemical pathways. Its unique structural characteristics enhance its interaction with biological targets, making it a candidate for further pharmacological studies.
Anticancer Properties
Preliminary studies suggest that the compound exhibits anticancer properties , potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. For instance, it has been noted to suppress cell growth while enhancing glucose uptake and ATP production in specific cellular contexts .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties , which could be beneficial in treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory pathways is under investigation, indicating possible therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Cell Culture Studies : In vitro studies demonstrated that this compound significantly improved monoclonal antibody production in cell cultures by enhancing cell-specific productivity without compromising cell viability .
- Structure-Activity Relationship (SAR) : The compound's structure was analyzed to identify which functional groups contribute most significantly to its biological activity. It was found that modifications to the pyrrole ring and the sulfonyl group can lead to variations in potency against specific targets .
Q & A
Q. What are the key structural features of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}pentanamide, and how do they influence its reactivity and biological activity?
The compound features:
- A pyrrole ring substituted with methyl groups at positions 4 and 5, which sterically influence reaction pathways.
- A 4-methoxyphenyl sulfonyl group , enhancing electron density and binding affinity to biological targets.
- A pentanamide chain contributing to hydrophobicity and solubility . The methoxy group on the phenyl ring modulates electronic interactions, potentially improving target selectivity compared to non-methoxy analogs (e.g., trifluoromethyl or nitro derivatives) .
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
Synthesis typically involves:
- Sulfonylation of the pyrrole intermediate using 4-methoxyphenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).
- Amide coupling via HATU/DMAP catalysis to attach the pentanamide chain, requiring inert atmosphere (N₂/Ar) to prevent hydrolysis . Yield optimization strategies:
- Use high-purity reagents to minimize side reactions.
- Control reaction temperatures (e.g., −10°C for sulfonylation to suppress decomposition) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and detect impurities (e.g., residual solvents).
- High-resolution mass spectrometry (HRMS) for molecular weight validation (expected ~406.5 g/mol) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What computational tools are effective in predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding affinities, leveraging the methoxyphenyl group’s electronic profile to predict interactions with hydrophobic pockets .
- Quantum mechanical calculations (Gaussian 16) assess charge distribution at the sulfonyl group, critical for hydrogen bonding with target proteins .
- MD simulations (GROMACS) evaluate stability of ligand-receptor complexes over time, identifying key residues for mutagenesis studies .
Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., varying IC₅₀ values)?
Contradictions may arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility. Validate results using standardized protocols (e.g., PBS buffer, <1% DMSO) .
- Target conformation : Use cryo-EM or X-ray crystallography to verify the target’s structural state during assays .
- Data normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and repeat experiments under controlled conditions .
Q. What strategies are recommended for designing derivatives with improved pharmacological profiles?
- Bioisosteric replacement : Substitute the methoxy group with ethoxy or cyclopropoxy groups to balance lipophilicity and metabolic stability .
- Fragment-based drug design : Retain the sulfonyl-pyrrole core while modifying the pentanamide chain (e.g., cyclization to reduce rotatable bonds) .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with optimal LogP (2–4) and low CYP450 inhibition .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final amide coupling step?
Low yields often result from:
- Moisture sensitivity : Use rigorously dried solvents (e.g., molecular sieves for DMF) and Schlenk-line techniques.
- Steric hindrance : Switch to bulkier coupling agents (e.g., PyBOP instead of HATU) to improve efficiency .
- Byproduct formation : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and purify intermediates before proceeding .
Q. What experimental approaches are suitable for elucidating the compound’s metabolic stability?
- In vitro microsomal assays (human liver microsomes) with LC-MS/MS detection to identify oxidation sites (e.g., methoxy demethylation) .
- Stable isotope labeling : Synthesize a deuterated analog (e.g., CD₃-methoxy group) to track metabolic pathways .
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
Comparative Analysis
Q. How does this compound compare structurally and functionally to its closest analogs?
| Analog | Substituent | MW (g/mol) | Key Difference |
|---|---|---|---|
| N-{3-[4-Trifluoromethylphenyl]sulfonyl}-... | CF₃ group | 440.5 | Higher electronegativity, reduced solubility |
| N-{3-[4-Chlorophenyl]sulfonyl}-... | Cl group | 404.5 | Increased steric bulk, altered binding kinetics |
| Target compound | OCH₃ group | 406.5 | Enhanced hydrogen bonding, improved selectivity |
Emerging Techniques
Q. How can AI-driven platforms accelerate the optimization of this compound’s synthesis and bioactivity?
- Reaction prediction : Tools like IBM RXN for Chemistry propose alternative synthetic routes (e.g., microwave-assisted sulfonylation) .
- Automated high-throughput screening : Robotic platforms (e.g., Chemspeed) test 100+ reaction conditions (solvent, catalyst) in parallel .
- Data mining : Extract SAR trends from public databases (ChEMBL, PubChem) to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
